6-Methoxy Indene Core Demonstrates >10,000-Fold hERG Selectivity Compared to Methyl and Fluoro Analogs
In a comprehensive SAR study of indene-based H1-antihistamines, the 6-methoxy indene core (exemplified by compound 21c) exhibited an exceptional selectivity window of >10,000-fold for the target (H1) over the hERG channel . This is in stark contrast to 6-methyl (21b) and 6-fluoro (21a) analogs, which displayed substantially lower selectivity ratios. Even when comparing within the same compound series, the 6-methoxy substituted indenes (14c and 14e) demonstrated a trend toward improved hERG selectivity over their corresponding 6-methyl counterparts (14b and 14d) . The methoxy group's lower contribution to hydrophobicity (clogP) relative to methyl or chlorine is identified as a key factor in mitigating hERG binding .
| Evidence Dimension | Selectivity ratio (hERG IC50 / H1 Ki) |
|---|---|
| Target Compound Data | >10,000-fold (Compound 21c: 6-methoxy indene core) |
| Comparator Or Baseline | Compound 21b (6-methyl indene core): ~3,200-fold; Compound 21a (6-fluoro indene core): ~35-fold |
| Quantified Difference | >3x improvement over methyl; >285x improvement over fluoro |
| Conditions | H1 binding affinity (Ki) via radioligand displacement assay; hERG activity (IC50) via patch clamp electrophysiology |
Why This Matters
This data directly informs procurement decisions for drug discovery programs where minimizing hERG-related cardiotoxicity risk is a primary screening criterion, establishing a clear, quantifiable advantage for the 6-methoxy substitution pattern.
